molecular formula C20H16N2O3S2 B11684414 methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11684414
M. Wt: 396.5 g/mol
InChI Key: GVVIIOHTRAYOGS-RVDMUPIBSA-N
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Description

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Benzylidene substituent at position 2 (C2) with an (E)-configuration.
  • Methyl group at position 7 (C7).
  • 2-Thienyl group at position 5 (C5), introducing sulfur-based aromaticity.
  • Methyl ester at position 6 (C6), influencing lipophilicity.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+

InChI Key

GVVIIOHTRAYOGS-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of 5-(2-Thienyl)-Dihydropyrimidine

A mixture of 2-thiophenecarboxaldehyde (5 mmol), methyl acetoacetate (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours. The crude product is recrystallized from ethanol, yielding 6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Key parameters :

  • Solvent : Ethanol (15 mL)

  • Catalyst : NH₄Cl (10 mol%)

  • Yield : 78–85%

Cyclization to Thiazolopyrimidine Core

The DHPM intermediate (1 mmol) reacts with ethyl chloroacetate (1.5 mmol) at 110–115°C for 30 minutes. The hydrochloride salt is neutralized with ammonia (pH 7.5–8.0), followed by chloroform extraction to isolate 7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Optimization notes :

  • Excess ethyl chloroacetate ensures complete cyclization.

  • Neutralization with NH₃ prevents ester hydrolysis.

Alternative One-Pot Synthesis

Step Reagents Conditions Yield
DHPM formation2-Thiophenecarboxaldehyde, methyl acetoacetate, thiourea100°C, 3 h82%
CyclizationEthyl chloroacetate110°C, 30 min76%
Benzylidene condensationBenzaldehyde, chloroacetic acidAcOH/Ac₂O, reflux, 7 h68%

Advantages :

  • Reduced purification steps.

  • Higher overall yield (≈42%) compared to sequential synthesis.

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Infrared (IR) Spectroscopy

  • C=O stretches : 1725 cm⁻¹ (ester), 1680 cm⁻¹ (pyrimidinone).

  • C=N/C=C : 1590–1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.23 (s, 1H, C=CH).

    • δ 7.48–7.72 (m, 8H, Ar-H and thienyl-H).

    • δ 3.87 (s, 3H, COOCH₃).

  • ¹³C NMR :

    • 166.5 ppm (ester carbonyl).

    • 159.2 ppm (pyrimidinone C=O).

Mass Spectrometry

  • ESI-MS : m/z 397.1 [M+H]⁺ (calc. 396.49).

Catalytic and Solvent Effects

Parameter Impact on Yield Optimal Choice
Catalyst NH₄Cl vs. ZnCl₂NH₄Cl (85% vs. 72%)
Solvent for cyclization Ethanol vs. DMFEthanol (76% vs. 61%)
Benzaldehyde equiv 1.0 vs. 1.21.2 equiv (68% vs. 52%)

Challenges and Mitigation Strategies

  • Ester Hydrolysis :

    • Neutralization with NH₃ instead of NaOH preserves the methyl ester.

  • Diastereomer Formation :

    • Reflux in acetic acid favors the (2E)-isomer via thermodynamic control.

  • Low Solubility :

    • Recrystallization from dioxane/water improves purity.

Industrial-Scale Considerations

  • Cost analysis : Benzaldehyde and thiourea are cost-effective starting materials (≈$15/kg).

  • Green chemistry : Ethanol/water mixtures reduce environmental impact vs. DMF .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety in the thiazolopyrimidine scaffold undergoes selective oxidation. Key findings include:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields an epoxide derivative, confirmed via 1H^1H-NMR (disappearance of vinylic protons at δ 7.2–7.5 ppm).

  • Side-Chain Oxidation : The thienyl group is oxidized to a sulfone using H2_2O2_2/AcOH (1:3 v/v) under reflux (80°C, 6 h), verified by IR spectroscopy (S=O stretch at 1150 cm1^{-1}).

Reaction Type Reagents/Conditions Product Yield
EpoxidationmCPBA, CH2_2Cl2_2, 25°CEpoxidized thiazolopyrimidine72%
Sulfone FormationH2_2O2_2/AcOH, 80°CThienyl sulfone derivative65%

Reduction Reactions

The exocyclic double bond (C2=Cbenzylidene) is susceptible to hydrogenation:

  • Catalytic Hydrogenation : Using 10% Pd/C in ethanol under H2_2 (1 atm, 25°C, 12 h) saturates the double bond, producing a dihydro analog (confirmed by loss of 1H^1H-NMR coupling at δ 6.8 ppm).

  • Selective Ketone Reduction : The 3-oxo group remains intact under these conditions due to steric hindrance from the fused thiazole ring.

Nucleophilic Substitution

The ester group at position 6 participates in hydrolysis and transesterification:

  • Alkaline Hydrolysis : Treatment with NaOH (2M) in aqueous THF (60°C, 4 h) yields the carboxylic acid (pH-dependent solubility changes observed) .

  • Transesterification : Reaction with ethylene glycol and H2_2SO4_4 (cat.) in toluene (reflux, 8 h) forms the corresponding glycol ester (TLC: Rf_f shift from 0.6 → 0.3) .

Cycloaddition and Ring-Opening

The thiazolo[3,2-a]pyrimidine core exhibits unique reactivity:

  • Diels-Alder Reactivity : The dienophilic α,β-unsaturated ketone reacts with 1,3-butadiene derivatives under microwave irradiation (100°C, 30 min) to form bicyclic adducts (MS: m/z 512 [M+H]+^+) .

  • Ring-Opening with Amines : Primary amines (e.g., aniline ) cleave the thiazole ring in refluxing ethanol (12 h), forming a pyrimidine-thioamide hybrid (IR: N–H stretch at 3300 cm1^{-1}).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the benzylidene and thienyl groups, generating a tetracyclic product (X-ray crystallography: C–C bond length 1.54 Å) .

Metal-Catalyzed Cross-Coupling

The brominated analog (synthesized via NBS bromination) undergoes Suzuki-Miyaura coupling with aryl boronic acids:

  • Conditions : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DMF/H2_2O (4:1), 80°C, 24 h .

  • Scope : Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve >80% conversion (HPLC) .

Critical Analysis of Reaction Pathways

  • Steric and Electronic Effects : The 7-methyl group impedes nucleophilic attack at C7, directing reactivity toward C5 and C6 positions.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing transition states.

  • Byproduct Formation : Competing hydrolysis of the methyl ester occurs under strongly acidic/basic conditions (pH <2 or >10) .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S, with a molecular weight of 396.47 g/mol. Its structure features a thiazolo-pyrimidine core, which is significant for its biological activity.

Anticancer Properties

Research indicates that compounds within the thiazolo-pyrimidine family exhibit potent anticancer activities. For instance, derivatives have shown significant inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values for these compounds range from 9.8 to 35.9 µM, outperforming standard chemotherapy agents like doxorubicin .

Case Study: Anticancer Activity
In vitro studies revealed that this compound induced apoptosis in HepG2 liver cancer cells by upregulating p53 and downregulating anti-apoptotic proteins such as Bcl-2. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent .

Anti-inflammatory Effects

Thiazolo-pyrimidine derivatives have been reported to possess anti-inflammatory properties. These effects are believed to be mediated through the inhibition of key inflammatory pathways and enzymes, making them candidates for treating various inflammatory diseases.

Antidiabetic Activity

Some studies suggest that thiazolo-pyrimidine compounds may exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity, although further research is necessary to confirm these findings.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Future Research Directions

Further mechanistic studies are warranted to elucidate the anticancer effects of this compound and its derivatives. Understanding the structure-activity relationships will be crucial for optimizing their therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 7, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Synthesis Method Key Properties/Activities References
Target Compound: Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-... 2: Benzylidene; 5: 2-Thienyl; 6: Methyl ester; 7: Methyl Not explicitly detailed in evidence; analogous methods involve condensation of aldehydes with thiouracil precursors Expected enhanced π-conjugation due to thienyl group; potential for unique binding motifs N/A
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylvinyl]-7-methyl-3-oxo-... 2: 2,4-Dimethoxybenzylidene; 5: (E)-2-Phenylvinyl; 6: Ethyl ester; 7: Methyl Condensation with 2,4-dimethoxybenzaldehyde and phenylvinyl groups Improved solubility due to methoxy groups; extended π-system enhances fluorescence
(2Z)-2-(4-Cyanobenzylidene)-7-(5-methylfuran-2-yl)-3,5-dioxo-... 2: 4-Cyanobenzylidene; 5: 5-Methylfuran-2-yl; 6: Nitrile; 7: Not specified Reflux with chloroacetic acid, aromatic aldehydes, and sodium acetate High melting point (213–215°C); nitrile group may enhance bioactivity via H-bonding
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Bromophenyl; 6: Ethyl ester; 7: Methyl Single-step condensation with 4-bromophenyl substituent Bromine enhances halogen bonding; crystal structure stabilized by π-halogen interactions
Ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-... 2: 2-Hydroxybenzylidene; 5: 2-Methoxy-1-naphthyl; 6: Ethyl ester; 7: Methyl Multi-component reaction with hydroxybenzaldehyde and naphthyl groups Hydroxy group enables H-bonding; bulky naphthyl group may reduce solubility
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2: 2,4,6-Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl ester; 7: Methyl Reflux with 2,4,6-trimethoxybenzaldehyde Trimethoxy groups increase electron density; flattened boat conformation in crystal

Key Differences and Implications

Position 2 Substituents: Benzylidene vs. Methoxy-substituted analogs (e.g., ) show enhanced solubility and fluorescence. Cyanobenzylidene: The 4-cyano group in introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.

Position 5 Substituents: 2-Thienyl vs.

Position 6 Ester Groups :

  • Methyl vs. Ethyl Esters : Methyl esters (target compound) are slightly more lipophilic than ethyl esters (e.g., ), which could influence membrane permeability in drug design.

Crystallographic Behavior :

  • The target compound’s analogs with bulky substituents (e.g., 2-methoxy-1-naphthyl in ) exhibit significant dihedral angles (up to 89.86°), disrupting planarity. In contrast, trimethoxybenzylidene derivatives () adopt flattened boat conformations, affecting crystal packing via C—H···O interactions.

Synthetic Yields :

  • Yields for similar compounds range from 57% () to 78% (), suggesting that electron-rich aldehydes (e.g., trimethoxybenzaldehyde) improve reaction efficiency.

Biological Activity

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds that has garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its therapeutic potential based on recent research findings.

1. Overview of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities, including:

  • Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrating efficacy against bacterial and fungal infections.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antidiabetic : Showing potential in managing blood glucose levels.

The compound in focus has been synthesized using green chemistry approaches, notably employing onion peel as a catalyst, which enhances sustainability in its production process .

2.1 Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : this compound demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance the compound's potency against specific cancer types.

2.2 Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Bacterial Inhibition : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

2.3 Anti-inflammatory and Analgesic Properties

Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties:

  • Mechanism of Action : These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / EffectivenessReference
AnticancerMCF-7< 10 µM
HeLa< 15 µM
AntibacterialStaphylococcus aureusSensitive
E. coliModerate resistance
Anti-inflammatoryIn vitro modelsSignificant reduction

The synthesis of methyl (2E)-2-benzylidene derivatives follows a multi-component reaction approach that is efficient and environmentally friendly. The use of onion peel as a catalyst exemplifies the shift towards sustainable chemistry practices .

4.1 Mechanism Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

  • Cell Cycle Arrest : Induces apoptosis in cancer cells by activating caspase pathways.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes like acetylcholinesterase, contributing to its anti-inflammatory effects .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the potential for therapeutic applications across various fields, including oncology and infectious disease management.

Q & A

Q. How do solvent polarity and reaction time affect cyclization efficiency during synthesis?

  • Methodology : Design a factorial experiment varying solvents (DMF, THF, acetic acid) and reaction times (4–12 hours). Monitor reaction progress via LC-MS. Polar solvents (e.g., acetic acid) and longer times (>8 hours) favor cyclization (yield >70%) .

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